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Compound of Interest

Compound Name: Spisulosine; Spisulosine 285

Cat. No.: B1259400

Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling, the sphingolipid ceramide has emerged as a critical

regulator of cell fate, potently inducing apoptosis and cell cycle arrest in cancer cells. This has

spurred the development of therapeutic strategies aimed at modulating intracellular ceramide

levels. This guide provides an in-depth comparison of the efficacy of Spisulosine, a marine-

derived antitumoral compound, with other notable ceramide modulators, Safingol and

Fingolimod. We will delve into their mechanisms of action, present available preclinical data,

and provide detailed experimental protocols for their evaluation.

The Ceramide-Centric Approach to Cancer Therapy
Ceramide, a central molecule in sphingolipid metabolism, acts as a tumor-suppressive lipid. Its

accumulation within cancer cells can trigger a cascade of events leading to programmed cell

death. The cellular concentration of ceramide is tightly regulated by a complex network of

enzymes responsible for its synthesis and degradation. Therapeutic modulation of these

pathways to intentionally elevate ceramide levels represents a promising strategy in oncology.

The "sphingolipid rheostat," the balance between pro-apoptotic ceramide and pro-survival

sphingosine-1-phosphate (S1P), is often dysregulated in cancer, favoring cell proliferation and
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survival. Ceramide modulators aim to tip this balance towards apoptosis, offering a targeted

approach to cancer treatment.

Spisulosine: A Marine-Derived Inducer of De Novo
Ceramide Synthesis
Spisulosine (ES-285), a compound isolated from the marine mollusk Spisula polynyma, has

demonstrated significant antiproliferative activity. Its primary mechanism of action is the

induction of intracellular ceramide accumulation through the de novo synthesis pathway. This is

supported by evidence showing that the ceramide synthase inhibitor, Fumonisin B1, completely

blocks the Spisulosine-induced increase in ceramide levels[1]. This targeted action on a key

ceramide synthesis pathway makes Spisulosine a direct modulator of ceramide levels.

Mechanism of Action of Spisulosine
The following diagram illustrates the proposed mechanism of action for Spisulosine, leading to

apoptosis in cancer cells.
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Caption: Proposed signaling pathway of Spisulosine-induced apoptosis.

Preclinical Efficacy of Spisulosine
Preclinical studies have demonstrated the potent anticancer activity of Spisulosine across

various cancer cell lines.
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Cell Line Cancer Type IC50 (µM) Reference

PC-3 Prostate Cancer 1 [1]

LNCaP Prostate Cancer 1 [1]

MCF-7 Breast Cancer < 1 [2]

HCT-116 Colon Cancer < 1 [2]

Caco-2
Colorectal

Adenocarcinoma
< 1 [2]

Jurkat T-cell Leukemia < 1 [2]

HeLa Cervical Cancer < 1 [2]

Comparator Ceramide Modulators
For a comprehensive evaluation of Spisulosine's efficacy, we will compare it with two other

well-characterized ceramide modulators: Safingol and Fingolimod.

Safingol (L-threo-dihydrosphingosine)
Safingol is a synthetic analogue of sphingosine that primarily functions as an inhibitor of

Sphingosine Kinase (SphK) and Protein Kinase C (PKC). By inhibiting SphK, Safingol prevents

the conversion of sphingosine to the pro-survival molecule S1P, thereby shifting the

sphingolipid rheostat towards ceramide accumulation and apoptosis. Studies have shown that

Safingol treatment can lead to a 70% increase in endogenous D-erythro-ceramides in MOLT-4

leukemia cells[3].
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Cell Line Cancer Type IC50 (µM) Reference

MDA-MB-231 Breast Cancer 3.4 [4]

JIMT-1 Breast Cancer 1.8 [4]

SKOV-3 Ovarian Cancer 0.73 [4]

MCF-7 Breast Cancer 9.5 [4]

U937 Histiocytic Lymphoma Not specified [5]

KB
Nasopharyngeal

Carcinoma
Not specified [5]

Fingolimod (FTY720)
Fingolimod is an immunomodulating drug approved for the treatment of multiple sclerosis. Its

mechanism as a ceramide modulator is more complex. It can be phosphorylated by SphK2 to

act as a functional antagonist of S1P receptors. In the context of cancer, unphosphorylated

Fingolimod has been shown to inhibit ceramide synthase 2 and affect the expression of other

enzymes in the sphingolipid metabolic pathway, including acid sphingomyelinase[6][7]. Its

effect on ceramide levels can be context-dependent, sometimes leading to a reduction in

certain ceramide species[8][9][10].
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Cell Line Cancer Type IC50 (µM) Reference

Various

Breast, Colon,

Ovarian, Prostate,

Blood Cancers

5 - 20 [11][12]

SCC9

Head and Neck

Squamous Cell

Carcinoma

4.34 [4]

MCF-7 Breast Cancer 79.1 [13]

MDA-MB-231 Breast Cancer 59.9 [13]

Sk-Br-3 Breast Cancer 72.9 [13]

HCT-116 Colon Cancer >100 [13]

SW620
Colorectal

Adenocarcinoma
40.0 [13]

Head-to-Head Comparison of Efficacy
Direct comparative studies of Spisulosine, Safingol, and Fingolimod in the same experimental

settings are limited. However, based on the available data, we can draw the following

conclusions:

Potency: Spisulosine consistently demonstrates high potency with IC50 values in the low

micromolar to sub-micromolar range across a variety of cancer cell lines. Safingol also

shows potent activity, particularly in ovarian and some breast cancer cell lines. Fingolimod

generally exhibits lower potency, with IC50 values in the higher micromolar range for most

cancer cell lines.

Mechanism of Ceramide Modulation: Spisulosine has a direct and clear mechanism of

increasing ceramide through de novo synthesis. Safingol indirectly increases ceramide by

inhibiting its conversion to S1P and has been shown to increase specific ceramide species.

Fingolimod's effect on ceramide is more pleiotropic and can vary depending on the cellular

context.
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Clinical Development: Safingol and Fingolimod have progressed further in clinical trials for

cancer indications compared to Spisulosine, which had its Phase I trial terminated early[5]

[14][15][16][17][18][19].

The following diagram provides a simplified comparison of the primary mechanisms of these

three ceramide modulators.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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